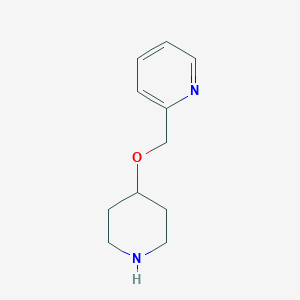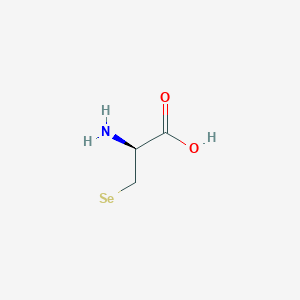
9-(p-Tolyl)carbazol
Übersicht
Beschreibung
9-(p-Tolyl)carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds containing nitrogen. The structure of 9-(p-Tolyl)carbazole consists of a carbazole core with a p-tolyl group attached at the nitrogen atom. This compound is known for its photophysical properties, making it valuable in various applications, particularly in organic electronics and optoelectronics .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(p-Tolyl)carbazole is used as a building block in the synthesis of various organic compounds. It serves as a donor unit in donor-acceptor systems, which are essential in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Biology and Medicine: Carbazole derivatives, including 9-(p-Tolyl)carbazole, have shown potential in medicinal chemistry. They exhibit various biological activities, such as anticancer, antifungal, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, 9-(p-Tolyl)carbazole is used in the production of high-performance materials. Its photophysical properties make it suitable for use in optoelectronic devices, including OLEDs and photovoltaic cells .
Wirkmechanismus
Target of Action
Carbazole derivatives have been known to influence various molecular signaling pathways .
Mode of Action
Carbazole derivatives have been reported to interact with their targets and induce changes in cellular processes .
Biochemical Pathways
Carbazole derivatives, such as 9-(p-Tolyl)carbazole, have been reported to influence various biochemical pathways. For instance, some carbazole derivatives have shown anticancer activity by reactivating the P53 molecular signaling pathway. Similarly, other derivatives have demonstrated antifungal activity by acting on the RAS-MAPK pathway .
Result of Action
Carbazole derivatives have been associated with various pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 9-(p-Tolyl)carbazole can be influenced by various environmental factors. For instance, the electronic environment can affect the radiative efficiency of carbazole-based compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyl)carbazole typically involves the reaction of carbazole with p-tolyl halides under basic conditions. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with p-tolyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 9-(p-Tolyl)carbazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(p-Tolyl)carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9,9-dioxide using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carbazole-9,9-dioxide.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 9-Phenylcarbazole
- 9-(4-Methylphenyl)carbazole
- 9-(4-Methoxyphenyl)carbazole
Comparison: 9-(p-Tolyl)carbazole is unique due to the presence of the p-tolyl group, which influences its electronic properties and reactivity. Compared to 9-phenylcarbazole, the methyl group in 9-(p-Tolyl)carbazole provides additional steric hindrance, affecting its photophysical properties. The presence of different substituents in similar compounds can lead to variations in their electronic and optical characteristics, making each compound suitable for specific applications .
Eigenschaften
IUPAC Name |
9-(4-methylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXBXKVMMIGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578409 | |
| Record name | 9-(4-Methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-73-4 | |
| Record name | 9-(4-Methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(p-Tolyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
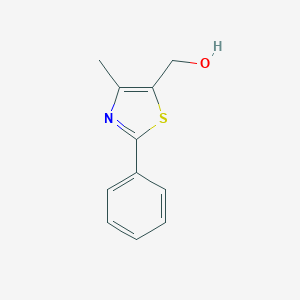
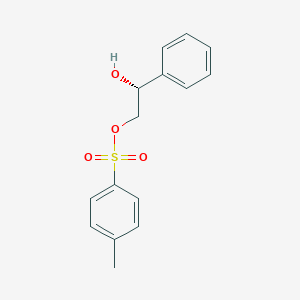
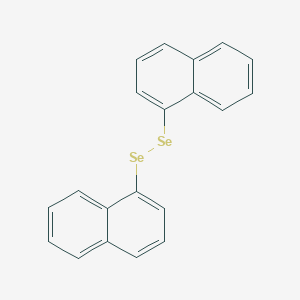
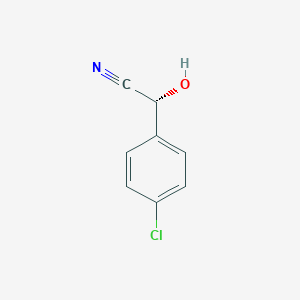
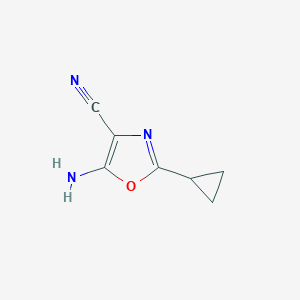

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
